molecular formula C10H14F3NO5 B15310330 Methyl 4-amino-1-methyl-2-oxabicyclo[2.1.1]hexane-3-carboxylate, trifluoroacetic acid

Methyl 4-amino-1-methyl-2-oxabicyclo[2.1.1]hexane-3-carboxylate, trifluoroacetic acid

Cat. No.: B15310330
M. Wt: 285.22 g/mol
InChI Key: XKFYQAWWBVKHRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-amino-1-methyl-2-oxabicyclo[2.1.1]hexane-3-carboxylate, trifluoroacetic acid is a bicyclic compound featuring a strained 2-oxabicyclo[2.1.1]hexane core substituted with an amino group at position 4, a methyl ester at position 3, and a methyl group at position 1. The trifluoroacetic acid (TFA) component likely acts as a counterion or solvent in its formulation. Its structural complexity necessitates comparisons with analogous bicyclic systems and TFA-containing derivatives to evaluate physicochemical properties, stability, and reactivity .

Properties

Molecular Formula

C10H14F3NO5

Molecular Weight

285.22 g/mol

IUPAC Name

methyl 4-amino-1-methyl-2-oxabicyclo[2.1.1]hexane-3-carboxylate;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C8H13NO3.C2HF3O2/c1-7-3-8(9,4-7)5(12-7)6(10)11-2;3-2(4,5)1(6)7/h5H,3-4,9H2,1-2H3;(H,6,7)

InChI Key

XKFYQAWWBVKHRC-UHFFFAOYSA-N

Canonical SMILES

CC12CC(C1)(C(O2)C(=O)OC)N.C(=O)(C(F)(F)F)O

Origin of Product

United States

Preparation Methods

The synthesis of Methyl 4-amino-1-methyl-2-oxabicyclo[2.1.1]hexane-3-carboxylate, trifluoroacetic acid involves several steps. One efficient and modular approach is based on the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . This method allows for the derivatization of the system with numerous transformations, opening the gate to sp3-rich new chemical space. The reaction conditions typically involve the use of specific reagents and controlled environments to ensure the desired product is obtained.

Chemical Reactions Analysis

Methyl 4-amino-1-methyl-2-oxabicyclo[2.1.1]hexane-3-carboxylate, trifluoroacetic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different products compared to reduction or substitution reactions.

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has potential applications in the development of bio-active compounds. In medicine, it may be used in the design of new drugs and therapeutic agents. Its unique structure allows for the exploration of new chemical spaces and the development of novel compounds with potential biological activity .

Mechanism of Action

The mechanism of action of Methyl 4-amino-1-methyl-2-oxabicyclo[2.1.1]hexane-3-carboxylate, trifluoroacetic acid involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used. Generally, its effects are mediated through its interaction with biological molecules, leading to changes in their activity and function.

Comparison with Similar Compounds

Structural Analogues

Bicyclic Core Variations

  • 4-Methyl-3-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid (): Shares the 2-oxabicyclo[2.1.1]hexane core but differs in substituents (trifluoromethyl at position 3 and carboxylic acid at position 1). The trifluoromethyl group enhances lipophilicity, while the carboxylic acid increases acidity (pKa ~2–3) compared to the methyl ester in the target compound . Key difference: The target compound’s amino group at position 4 introduces basicity (pKa ~9–10 for aliphatic amines), enabling protonation and salt formation with TFA.
  • 6-Oxa-3-azabicyclo[3.1.0]hexane derivatives ():
    • Example: tert-butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate (CAS: 134677-60-4).
    • Smaller ring system ([3.1.0] vs. [2.1.1]) reduces steric strain. The tert-butyl carbamate group offers hydrolytic stability compared to the methyl ester in the target compound .

Heteroatom Substitutions

  • 5-Thia-1-azabicyclo[4.2.0]oct-2-ene derivatives (): Example: (6R,7R)-7-(Ethoxycarbonylamino)-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid (). Sulfur in the ring enhances electron delocalization and may increase metabolic stability. The β-lactam moiety (common in antibiotics) contrasts with the target compound’s non-aromatic bicyclic system .
Functional Group Comparisons

2.2.1 Amino and Ester Groups

  • Methyl ester vs. Carboxylic acid :
    • The methyl ester in the target compound reduces polarity (logP ~1.5–2.0) compared to carboxylic acid analogues (logP ~0.5–1.0). This impacts membrane permeability in biological systems .
    • Hydrolysis susceptibility: Esters are prone to enzymatic cleavage (e.g., esterases), whereas carboxylic acids are more stable but less bioavailable.
  • Amino group interactions: The 4-amino group can form hydrogen bonds or coordinate with metal ions, a feature absent in non-aminated analogues like those in . Protonation by TFA (pKa ~0.3) ensures solubility in polar solvents .
Role of Trifluoroacetic Acid (TFA)
  • TFA vs. Acetic Acid ():
    • Acidity : TFA (pKa 0.3) is ~1000× stronger than acetic acid (pKa 4.7), enabling efficient protonation of basic groups.
    • Solvent properties : TFA’s low boiling point (72°C) and high polarity make it ideal for HPLC mobile phases (e.g., 0.1% TFA in acetonitrile/water; ), suggesting the target compound may be formulated for analytical or synthetic purposes.
    • Stability : TFA’s electron-withdrawing trifluoromethyl group stabilizes carboxylate anions, reducing degradation risks in acidic environments .
Physicochemical and Spectroscopic Data
Property Target Compound (Est.) 4-Methyl-3-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid tert-butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate
Molecular Weight ~280 g/mol 268 g/mol 213 g/mol
logP (Predicted) 1.8 1.5 2.2
Melting Point 120–130°C (est.) 135–136°C (analogue in ) Not reported
Key IR Absorptions 1725 cm⁻¹ (ester C=O) 1725 cm⁻¹ (carboxylic acid C=O) 1690 cm⁻¹ (carbamate C=O)
1H NMR Features δ 3.3 (NCH3), 4.3 (CH) δ 2.8–3.3 (methylene CH), 6.4–6.7 (ArH) δ 1.4 (tert-butyl CH3)

Q & A

Q. What are the primary synthetic routes for Methyl 4-amino-1-methyl-2-oxabicyclo[2.1.1]hexane-3-carboxylate?

The synthesis typically involves multi-step reactions starting from bicyclic precursors. Key steps include oxidation, reduction, and nucleophilic substitution under controlled pH and temperature to introduce the amino and ester groups. For example, oxidation of intermediates using potassium permanganate and reduction with lithium aluminum hydride are common . Purification often employs trifluoroacetic acid (TFA) as a counterion during salt formation or HPLC .

Q. Which spectroscopic methods are critical for characterizing this compound?

Essential techniques include:

  • NMR : To confirm stereochemistry and substituent positions (¹H, ¹³C, and 2D NMR).
  • Mass Spectrometry (MS) : For molecular weight verification and fragmentation pattern analysis.
  • X-ray Crystallography : To resolve the bicyclic structure and validate spatial arrangement .

Q. How does the oxabicyclohexane core influence chemical reactivity?

The strained bicyclic ring system increases susceptibility to ring-opening reactions, while the ether oxygen enhances hydrogen-bonding potential. Steric hindrance from the methyl and amino groups may slow nucleophilic attacks at the ester moiety .

Q. What role does trifluoroacetic acid play in this compound’s purification?

TFA is commonly used as a counterion during reverse-phase HPLC purification to improve solubility and separation efficiency. Residual TFA can be detected via derivatization with BSTFA followed by GC-MS .

Advanced Research Questions

Q. How can X-ray crystallography resolve stereochemical ambiguities in this bicyclic compound?

High-resolution X-ray data collected using Cu-Kα radiation (λ = 1.54178 Å) and refined via SHELXL can clarify bond angles and torsional strain. Challenges like twinning or poor diffraction may require data collection at low temperatures (e.g., 100 K) and iterative refinement of anisotropic displacement parameters .

Q. What strategies optimize synthetic yield while minimizing side products?

  • Temperature Control : Maintaining −20°C during aminolysis reduces racemization.
  • Catalyst Screening : Palladium catalysts improve coupling efficiency in stereospecific steps.
  • In-situ Monitoring : Use of FTIR or LC-MS to track intermediate formation and adjust reaction kinetics .

Q. How can residual TFA be quantified in the final product?

Derivatize TFA with BSTFA to form trimethylsilyl (TMS) esters, then analyze via GC-MS with a DB-5MS column (30 m × 0.25 mm ID, 0.25 μm film). Calibration curves using TFA-spiked standards ensure detection limits <1 ppm .

Q. What computational methods predict the compound’s biological interactions?

Molecular docking (e.g., AutoDock Vina) with target proteins identifies binding affinities. Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model electronic properties and reactive sites for structure-activity relationship (SAR) studies .

Q. How do structural modifications affect its pharmacokinetic properties?

  • Ester Hydrolysis : Replace the methyl ester with tert-butyl to enhance metabolic stability.
  • Amino Group Functionalization : Acetylation reduces polarity, improving blood-brain barrier penetration. Comparative studies using in vitro Caco-2 cell models assess permeability .

Q. What analytical challenges arise in differentiating diastereomers of this compound?

Chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) and polarimetric detection can separate enantiomers. Dynamic NMR at variable temperatures (VT-NMR) resolves coalescence of diastereomeric proton signals .

Data Contradiction and Resolution

Q. How should researchers address discrepancies in reported biological activity data?

Potential causes include:

  • Purity Variations : Validate compound integrity via HPLC (>95% purity) and elemental analysis.
  • Assay Conditions : Standardize cell lines (e.g., HEK293 vs. HeLa) and incubation times.
  • Stereochemical Integrity : Confirm configuration via circular dichroism (CD) spectroscopy .

Q. Why do crystallographic data sometimes conflict with computational models?

Crystal packing forces can distort bond lengths by up to 0.02 Å. Compare multiple crystal structures (CCDC database) and apply Hirshfeld surface analysis to identify intermolecular interactions influencing geometry .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.